N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N2OS/c25-21(18-11-5-8-14-6-1-3-9-16(14)18)24-22-23-20-17-10-4-2-7-15(17)12-13-19(20)26-22/h1-11H,12-13H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHHSZZNKLYXSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C3=CC=CC=C31)N=C(S2)NC(=O)C4=CC=CC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate naphthalene derivatives with thioamide precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods, scaled up to meet production demands. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce dihydronaphthalene derivatives.
Scientific Research Applications
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, making it a valuable tool in both research and potential therapeutic applications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Structural Analogues with Dihydronaphthothiazole Cores
N-(3,5-Dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine
- Structure : Features a 4,5-dihydronaphthothiazole core substituted with a 3,5-dichlorophenylamine group.
- Activity : Exhibits antimycobacterial activity (MIC = 16 µg/mL against Mycobacterium tuberculosis) but faces toxicity and drug-likeness challenges .
- Comparison : Unlike the target compound, this analogue lacks the naphthamide group, which may reduce lipophilicity. The dichlorophenyl substituent contributes to potency but introduces toxicity risks.
Pyrazolo-Thiazole Derivatives (Compounds 2–4, )
- Structure: Naphthothiazole fused with pyrazole (e.g., 2-[3-amino-4-cyanopyrazol-2-yl]naphthalino[1,2-d]thiazole).
- Synthesis: Prepared via cyclization reactions with ethoxymethylene malononitrile or hydrazine hydrate .
- Comparison : These derivatives replace the naphthamide with pyrazole-based substituents, altering electronic properties. For example, compound 2 has a nitrile group (IR: 2215 cm⁻¹ for CN) and NH₂ (IR: 3345–3315 cm⁻¹), which may enhance hydrogen-bonding interactions .
Functional Analogues with Acetamide/Thiadiazole Moieties
2-(4-((Naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)-N-phenylacetamide (6a, )
- Structure : Combines a triazole-linked naphthyl ether with an acetamide group.
- Synthesis : Synthesized via copper-catalyzed 1,3-dipolar cycloaddition (click chemistry), yielding 60–70% yields .
- Activity: Not explicitly reported, but triazole-acetamide hybrids are known for antimicrobial properties.
Thiadiazole Derivatives ( and )
- Structure : Compounds like N-(5-Mercapto-1,3,4-thiadiazol-2-yl)acetamide feature thiadiazole cores with sulfonamide or acetamide substituents.
- Activity : Thiadiazoles are recognized for carbonic anhydrase inhibition (e.g., acetazolamide derivatives) .
- Comparison : Thiadiazoles are more rigid and electron-deficient than thiazoles, which may influence binding to biological targets.
Spectroscopic and Analytical Data
Key Functional Groups
Biological Activity
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C₁₉H₁₆N₂S
- Molecular Weight: 316.41 g/mol
- CAS Number: 557782-81-7
The compound features a naphtho[1,2-d]thiazole moiety linked to a naphthamide structure, which may contribute to its biological activity through specific interactions with biological targets.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various strains of bacteria. A study reported that derivatives of naphtho[1,2-d]thiazole compounds demonstrated significant inhibition against drug-resistant bacterial strains, suggesting potential as a novel antimicrobial agent .
The mechanism of action involves the disruption of cellular processes in target microorganisms. Specifically, it is believed to inhibit key enzymes involved in metabolic pathways essential for bacterial growth and survival. This interference can lead to increased susceptibility of bacteria to other antimicrobial agents .
Cytotoxicity and Cancer Research
In cancer research, compounds similar to this compound have shown promise as anti-cancer agents. They induce apoptosis in cancer cells through the activation of intrinsic pathways and inhibition of tumor growth in various cancer models. For instance, the compound's ability to modulate signaling pathways related to cell proliferation and survival has been highlighted in several studies .
Study 1: Antibacterial Efficacy
A study conducted on the antibacterial efficacy of naphtho[1,2-d]thiazole derivatives demonstrated that this compound showed significant activity against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were recorded at lower concentrations compared to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
Study 2: Anticancer Activity
In vitro studies on cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. The IC50 values for various cancer cell lines were found to be within the nanomolar range, indicating potent anticancer activity.
| Cancer Cell Line | IC50 (nM) |
|---|---|
| MCF-7 (Breast) | 50 |
| HeLa (Cervical) | 30 |
| A549 (Lung) | 40 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
